NON-4-ENAL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NON-4-ENAL, can be synthesized through various methods. One common synthetic route involves the oxidation of 4-nonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound, can be produced through the hydroformylation of octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of octene using a rhodium or cobalt catalyst, followed by oxidation to form the aldehyde .
Chemical Reactions Analysis
Types of Reactions
NON-4-ENAL, undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can undergo Michael addition reactions with nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Addition: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Nonenoic acid.
Reduction: 4-Nonanol.
Addition: Various Michael adducts depending on the nucleophile used.
Scientific Research Applications
NON-4-ENAL, has several scientific research applications, including:
Mechanism of Action
NON-4-ENAL, exerts its effects through various mechanisms. It can form adducts with proteins via Michael addition reactions, targeting amino acid residues such as cysteine, histidine, and lysine . This can lead to alterations in protein function and cellular signaling pathways. Additionally, it can undergo Schiff base formation with arginine and lysine residues . These interactions can affect cellular processes such as cell cycle regulation, apoptosis, and inflammation .
Comparison with Similar Compounds
NON-4-ENAL, can be compared with other similar compounds, such as:
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
4-Oxo-nonenal: Another lipid peroxidation product that is more reactive than 4-Hydroxynonenal and has been shown to have arrhythmogenic effects.
2-Nonenal: An unsaturated aldehyde with a double bond between the second and third carbon atoms.
This compound, is unique due to its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
QPULDJYQYDGZEI-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCC=O |
Canonical SMILES |
CCCCC=CCCC=O |
Origin of Product |
United States |
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